PCDBCO-PEG3-Biotin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

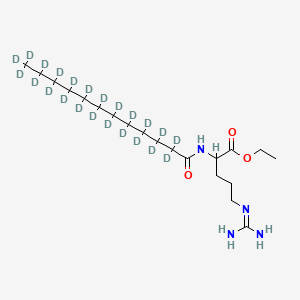

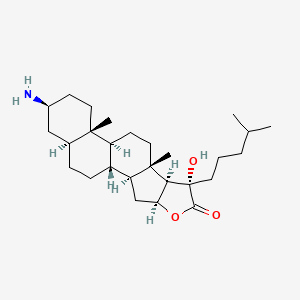

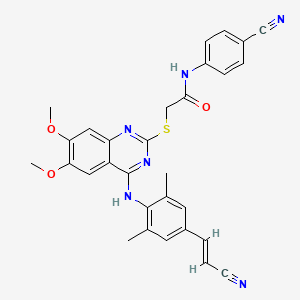

PCDBCO-PEG3-Biotin is a trimeric polyethylene glycol linker specifically designed for the synthesis of antibody-drug conjugates. It contains a dibenzocyclooctyne group and a biotin molecule. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions with molecules containing azide groups .

準備方法

The preparation of PCDBCO-PEG3-Biotin involves several steps:

Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.

Synthesis of 3-[(2-aminoethyl) dithio] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.

Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.

Final synthesis: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .

化学反応の分析

PCDBCO-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction involves the dibenzocyclooctyne group reacting with azide-containing molecules. The reaction is highly efficient and does not require a catalyst. The major product formed is a stable triazole linkage .

科学的研究の応用

PCDBCO-PEG3-Biotin has numerous applications in scientific research:

Chemistry: Used as a linker in the synthesis of antibody-drug conjugates, facilitating the attachment of drugs to antibodies.

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: Utilized in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.

Industry: Applied in the development of diagnostic tools and biosensors

作用機序

The mechanism of action of PCDBCO-PEG3-Biotin involves the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

類似化合物との比較

PCDBCO-PEG3-Biotin is unique due to its trimeric polyethylene glycol linker and the presence of both dibenzocyclooctyne and biotin groups. Similar compounds include:

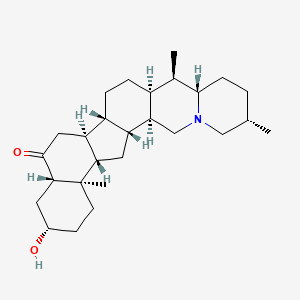

Biotin-PEG3-SS-DBCO: Contains a disulfide bond and is used in similar bioconjugation applications.

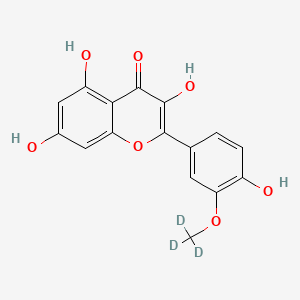

Psoralen-PEG3-Biotin: Utilized for biotinylation of DNA or RNA via UV-light-activated intercalation

This compound stands out due to its high efficiency in strain-promoted alkyne-azide cycloaddition reactions and its versatility in various scientific research applications.

特性

分子式 |

C50H63N7O13S |

|---|---|

分子量 |

1002.1 g/mol |

IUPAC名 |

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |

InChI |

InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m1/s1 |

InChIキー |

QHTIWGZNJOYQBJ-NVUHGHFWSA-N |

異性体SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

正規SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)